Coumetarol
Overview
Description
Coumetarol is a synthetic organic compound known for its anticoagulant properties. It acts as a vitamin K antagonist, which makes it effective in preventing blood clot formation.
Preparation Methods
Synthetic Routes and Reaction Conditions
Coumetarol can be synthesized through various chemical routes. One common method involves the condensation of 4-hydroxycoumarin with 2-methoxyacetophenone under acidic conditions. The reaction typically requires a catalyst such as p-toluenesulfonic acid and is carried out in a solvent like ethanol. The product is then purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar chemical routes but optimized for higher yields and purity. The process includes rigorous quality control measures to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
Coumetarol undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various derivatives, which may have different biological activities.
Reduction: Reduction reactions can modify the functional groups on this compound, potentially altering its pharmacological properties.
Substitution: This compound can participate in substitution reactions where one or more of its hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield hydroxycoumarin derivatives, while reduction can produce dihydroxycoumarin compounds .
Scientific Research Applications
Coumetarol has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of anticoagulant mechanisms and the synthesis of related compounds.
Biology: this compound is employed in research on blood coagulation pathways and the development of new anticoagulant drugs.
Medicine: Its primary application is in the treatment and prevention of thromboembolic disorders, such as deep vein thrombosis and pulmonary embolism.
Industry: This compound is used in the production of anticoagulant rodenticides and other related products .
Mechanism of Action
Coumetarol exerts its effects by inhibiting the enzyme vitamin K epoxide reductase. This inhibition prevents the conversion of vitamin K epoxide to its active form, which is essential for the synthesis of clotting factors II, VII, IX, and X. As a result, the blood’s ability to clot is significantly reduced, making this compound an effective anticoagulant .
Comparison with Similar Compounds
Similar Compounds
Warfarin: Another well-known vitamin K antagonist with similar anticoagulant properties.
Dicoumarol: A naturally occurring anticoagulant that also inhibits vitamin K epoxide reductase.
Coumestrol: A phytoestrogen with some structural similarities to coumetarol but different biological activities
Uniqueness
This compound is unique in its specific chemical structure, which allows it to act as a potent vitamin K antagonist. Its synthetic origin also provides opportunities for structural modifications to enhance its efficacy and reduce side effects compared to naturally occurring anticoagulants .
Properties
IUPAC Name |
4-hydroxy-3-[1-(4-hydroxy-2-oxochromen-3-yl)-2-methoxyethyl]chromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16O7/c1-26-10-13(16-18(22)11-6-2-4-8-14(11)27-20(16)24)17-19(23)12-7-3-5-9-15(12)28-21(17)25/h2-9,13,22-23H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUCJFFQZPGTGPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C1=C(C2=CC=CC=C2OC1=O)O)C3=C(C4=CC=CC=C4OC3=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20195902 | |
Record name | Coumetarol [INN:BAN:DCF] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20195902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4366-18-1 | |
Record name | Coumetarol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4366-18-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Coumetarol [INN:BAN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004366181 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Coumetarol [INN:BAN:DCF] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20195902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Coumetarol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.233 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | COUMETAROL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UO1VQB3SPZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the significance of developing new synthesis methods for compounds like Coumetarol?
A1: this compound belongs to a class of compounds called methylene bridged biscoumarins, which have known applications as oral anticoagulants for treating thromboembolic disorders [, ]. Developing new synthesis methods is crucial for several reasons:
Q2: What are the limitations of existing synthesis methods for this compound as highlighted in the research?
A2: The research points out specific drawbacks of previous methods:
- Limited Generality: One method, involving the condensation of 4-hydroxycoumarin with formaldehyde in a basic aqueous solution, lacks general applicability [, ]. This suggests it might not be suitable for synthesizing a wide range of structurally diverse biscoumarins.
- Restricted Product Scope: Another approach, employing electrochemical oxidation followed by the Knoevenagel reaction, is primarily effective in producing methylene bridged bispyrone derivatives [, ]. This limits its use in creating the desired range of biscoumarin structures.
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